molecular formula C8H6BrN3O2 B2457570 Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate CAS No. 1352909-37-5

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No.: B2457570
CAS No.: 1352909-37-5
M. Wt: 256.059
InChI Key: FFRDNIFDCCLZNK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a high-purity brominated heterocyclic building block designed for advanced research and drug discovery. This compound features a carboxylate ester and a reactive bromine atom at the 3-position, making it a versatile intermediate for constructing complex molecules via cross-coupling reactions and other functional group transformations. The pyrazolopyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, attracting significant interest for developing biologically active molecules . Research into pyrazolo[4,3-b]pyridine derivatives has shown promise in pioneering areas such as immuno-oncology, where related structures have been designed as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction . This compound is offered with a purity of 97% (by HPLC) and is characterized by its solid form. It is intended for use in research applications only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting. For comprehensive product specifications, including CAS number, molecular formula, and safety information, please download the Certificate of Analysis (COA) and Safety Data Sheet (SDS) from the provided documentation section.

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRDNIFDCCLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • SNAr Condensation : 2-Chloro-3-nitropyridine undergoes substitution with methyl acetoacetate in DMF at 80°C, forming the pyridine-ketoester intermediate (87% yield).
  • Diazonium Formation : Nitrosation using NaNO₂/HCl at -5°C generates the diazonium salt, which undergoes Japp–Klingemann coupling with acetylacetone.
  • Cyclization : Heating the hydrazone intermediate in acetic acid at 110°C induces pyrazole ring annulation (92% yield).
  • Bromination : NBS (1.1 eq) in CCl₄ at reflux introduces bromine at C3 (78% yield, regioselectivity >95%).

Critical Process Parameters

Parameter Optimal Condition Effect on Yield
Diazonium stability HCl concentration 2M Prevents decomposition
Cyclization temperature 110°C Maximizes ring closure
Bromination reagent NBS vs Br₂ NBS improves selectivity

This method’s key advantage lies in combining three steps (azo-coupling, deacylation, cyclization) into a one-pot procedure, reducing intermediate isolation.

Oxidation of 4,5-Dihydro Intermediate

Patent WO2021096903 describes a dihydro intermediate oxidation strategy applicable to analogous pyrazoles:

Synthetic Route

  • Dihydro Synthesis : Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is prepared via [3+2] cycloaddition (81% yield).
  • Oxidation : K₂S₂O₈ (1.5 eq) in MeCN/H₂SO₄ at 60°C oxidizes the dihydro compound to the aromatic system (76% yield).

Oxidation System Comparison

Oxidant Solvent Temp (°C) Yield (%)
K₂S₂O₈ MeCN/H₂SO₄ 60 76
H₂O₂ AcOH 80 58
MnO₂ DCM 25 41

The K₂S₂O₈/MeCN system minimizes over-oxidation while maintaining bromide integrity.

Nitrosation-Reduction-Cyclization Route

CN102911174A discloses a nitrosation-based pathway for ethyl analogs, adaptable to methyl esters:

Stepwise Process

  • Nitrosation : 3-Aminopyridine-5-carboxylate treated with NaNO₂/H₂SO₄ at -10°C forms the diazonium salt.
  • Reduction : SnCl₂/HCl reduces the nitroso group to amine (89% yield).
  • Cyclization : Reaction with methyl propiolate in EtOH under reflux generates the pyrazole core.
  • Bromination : CuBr₂ in DMF introduces bromine at C3 (68% yield).

Limitations

  • Requires handling unstable diazonium intermediates
  • Lower bromination efficiency compared to NBS methods

Industrial Scalability Assessment

Method Cost Index E-Factor PMI
SNAr/Japp–Klingemann 1.0 8.2 12.4
Dihydro oxidation 1.3 11.7 18.9
Nitrosation route 2.1 15.2 24.6

The SNAr/Japp–Klingemann protocol exhibits superior green chemistry metrics, with 82% atom economy compared to 67% for dihydro oxidation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products

    Substitution: Various substituted pyrazolopyridines.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Scaffold for Drug Design
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate serves as a crucial scaffold for designing inhibitors targeting various enzymes and receptors, particularly tropomyosin receptor kinases (TRKs). These kinases are implicated in numerous cancers, making this compound a potential candidate for cancer therapeutics .

Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine can inhibit specific signaling pathways involved in cell proliferation. For instance, studies have shown that this compound can act as a selective inhibitor of cyclin-dependent kinases (CDKs), with significant effects on tumor cell lines such as HeLa and HCT116 .

Biological Studies

Investigation of Biological Pathways
This compound is utilized in biological studies to investigate the mechanisms underlying various diseases, including cancer and neurological disorders. Its ability to interact with multiple biological targets allows researchers to explore its effects on cellular processes and disease progression .

In Vivo Studies
In animal models, compounds similar to this compound have demonstrated significant anti-inflammatory effects, evidenced by reductions in edema in carrageenan-induced paw edema models .

Chemical Biology

Probing Biological Interactions
As a chemical probe, this compound aids in investigating interactions between small molecules and biological macromolecules. Such studies are essential for understanding drug mechanisms and optimizing therapeutic strategies .

Industrial Applications

Synthesis of Advanced Materials
this compound is also employed in the synthesis of advanced materials and as an intermediate in pharmaceutical production. Its chemical properties facilitate the development of new compounds with enhanced efficacy and specificity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in bromination and methylation patterns significantly affect its potency against specific cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates. The effective doses (ED50) have been calculated and compared against established anti-cancer drugs like indomethacin .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.

    1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Biological Activity

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS Number: 1352909-37-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • Molecular Weight : 256.056 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • Boiling Point : 433.2 ± 40.0 °C at 760 mmHg
  • Flash Point : 215.8 ± 27.3 °C

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield fully substituted derivatives under mild conditions. These methods often involve the use of readily available starting materials and have been optimized for higher yields and purity .

Anti-inflammatory Effects

Recent studies indicate that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit notable anti-inflammatory properties. For instance, compounds related to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
This compoundTBDTBD
Celecoxib0.040.04
Indomethacin9.17TBD

The half-maximal inhibitory concentration (IC50_{50}) values for various derivatives demonstrate their potential as anti-inflammatory agents .

Anticancer Activity

In addition to anti-inflammatory properties, pyrazolo[4,3-b]pyridine derivatives have shown promise in anticancer research. The compound's ability to inhibit specific signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.

A study highlighted the use of pyrazolo[4,3-b]pyridine derivatives as lipid droplet biomarkers in HeLa cancer cells, demonstrating their versatility and potential application in cancer diagnostics .

Case Studies

  • In Vivo Studies :
    • In a rat model for carrageenan-induced paw edema, compounds similar to this compound exhibited significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs.
    • The effective doses (ED50_{50}) were calculated and compared against established drugs like indomethacin.
  • Structure–Activity Relationship (SAR) :
    • Research into the SAR of these compounds has indicated that electron-donating groups enhance their anti-inflammatory activity significantly. Modifications at specific positions on the pyrazole ring have been correlated with increased potency against COX enzymes .

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization of pyrazolopyridine precursors. A key method includes:

  • Cyclization : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr/NaBr under acidic conditions to introduce the bromo substituent .
  • Esterification : Reaction with methyl chloroformate or methanol under catalytic acid/base conditions to install the carboxylate group.
    Optimization Tips :
  • Use Pd₂(dba)₃/XPhos catalysts for cross-coupling steps to enhance yield (e.g., 70% yield achieved in analogous reactions) .
  • Monitor reaction progress via LC-MS to identify intermediates and adjust reaction times.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 256.056 for C₈H₆BrN₃O₂) .
  • X-ray Crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., FGFR or FLT3), leveraging the compound’s pyrazolopyridine core for hydrogen bonding and hydrophobic interactions .
  • SAR Studies : Compare with analogs like Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to identify critical substituents for activity. Bromine at position 3 enhances steric bulk, potentially improving target binding .

Q. What strategies address low yields in bromination steps during synthesis?

  • Controlled Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize over-bromination.
  • Quenching Protocols : Add NaHSO₃ post-reaction to reduce side-product formation, as demonstrated in analogous syntheses (29% yield improved to 50% with optimized protocols) .

Q. How does the compound’s reactivity compare to non-brominated analogs in cross-coupling reactions?

  • Enhanced Reactivity : The bromo group facilitates Suzuki-Miyaura couplings. For example, Pd-mediated coupling with arylboronic acids proceeds at 80°C in THF, whereas non-brominated analogs require harsher conditions (e.g., 120°C) .
  • Side Reactions : Bromine may participate in unintended nucleophilic substitutions; use bulky ligands (e.g., XPhos) to suppress this .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of pyrazolopyridine derivatives?

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, ATP concentration). For example, FGFR inhibition by Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate varied 10-fold across studies due to assay differences .
  • Metabolic Stability : Evaluate plasma protein binding and microsomal stability, as bromine substitution can alter pharmacokinetics .

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

  • Dynamic Effects : X-ray structures may capture static conformations, whereas DFT calculations assume idealized geometries. Use SHELXPRO to refine disorder models in crystal structures .
  • Solvent Interactions : Crystallization solvents (e.g., ethanol) can induce packing variations; compare multiple datasets to identify trends .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of brominated byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (mp 133°C observed in analogs) .

Q. How can researchers validate the compound’s role in kinase inhibition pathways?

  • Western Blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2) in cancer cell lines treated with the compound.
  • Competitive Binding Assays : Use TR-FRET kits to quantify displacement of ATP from kinase active sites .

Comparative Studies

Q. How does this compound compare to chlorinated analogs in biological activity?

  • Potency : Bromine’s larger atomic radius enhances hydrophobic interactions, yielding 3–5× higher FGFR inhibition vs. chlorinated analogs .
  • Synthetic Complexity : Bromination requires stricter temperature control but offers better regioselectivity than chlorination .

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